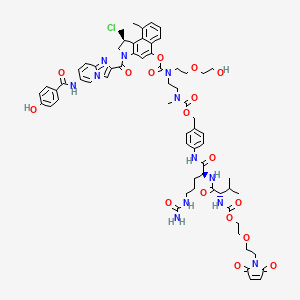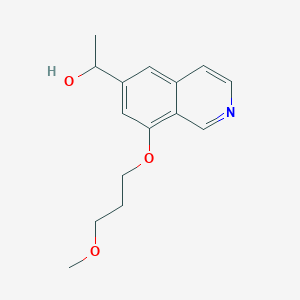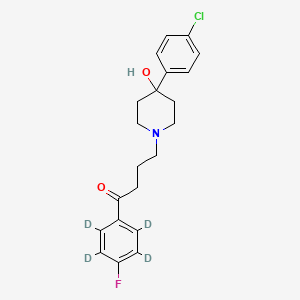
氟哌啶醇 (D4')
描述
Haloperidol (D4’) is an antipsychotic agent used to treat schizophrenia and other psychoses, as well as symptoms of agitation, irritability, and delirium . It is a high potency first-generation (typical) antipsychotic and one of the most frequently used antipsychotic medications worldwide . It is also used off-label for the management of chorea associated with Huntington’s disease and for the treatment of intractable hiccups as it is a potent antiemetic .
Synthesis Analysis
Several haloperidol derivatives with a piperidine scaffold that was decorated at the nitrogen atom with different alkyl, benzyl, or substituted benzyl moieties were synthesized . Based on the result of QSAR, N-4-tert-butyl benzyl haloperidol chloride (16c) was synthesized and showed the most potent vasodilatory activity of all designed compounds .
Chemical Reactions Analysis
Haloperidol is a crystalline material with a melting temperature of 150 °C . It has very low solubility in water (1.4 mg/100 mL), but it is soluble in chloroform, benzene, methanol, and acetone . It is biotransformed to various metabolites, including p-fluorobenzoylpropionic acid, 4-(4-chlorophenyl)-4-hydroxypiperidine, reduced haloperidol, pyridinium metabolites, and haloperidol glucuronide .
Physical And Chemical Properties Analysis
Haloperidol is a crystalline material with a melting temperature of 150 °C . It has very low solubility in water (1.4 mg/100 mL), but it is soluble in chloroform, benzene, methanol, and acetone .
科学研究应用
透皮给药系统:氟哌啶醇 (Hal) 已在含有渗透促进剂的跨皮质塑料 (PECS) 中的透皮给药系统中进行了探索。这种方法旨在增加 Hal 的透皮渗透并持续释放,与口服配方相比,有可能提高维持治疗效率,同时减少剂量和减少给药频率 (Fahmy 等,2017)。
氧化应激研究:氟哌啶醇 (HAL) 对大鼠氧化应激影响的研究表明,HAL 治疗可以在特定脑区诱导氧化损伤,表明其在神经毒性作用中的作用 (Polydoro 等,2004)。
抗精神病药物研究:作为一种抗精神病药物,氟哌啶醇 (HAL) 的研究集中在其对迟发性运动障碍和氧化应激的影响。例如,α-硫辛酸因其减轻 HAL 诱导的迟发性运动障碍和氧化应激的潜力而受到研究 (Thaakur & Himabindhu, 2009)。
钙离子流入和神经元损伤:氟哌啶醇已被证明可通过海马细胞中的 L 型钙通道诱导钙离子流入,可能使其更容易受到氧化应激的影响并影响神经元命运 (Kim 等,2006)。
在姑息治疗中的作用:氟哌啶醇因其在姑息治疗中的作用而得到认可,特别是在控制恶心、呕吐和谵妄等症状方面。它被认为是该领域 25 种重要药物之一,在肾和肝功能不全的情况下提供给药途径和剂量调整的灵活性 (Prommer, 2012)。
对巨噬细胞活性的影响:研究表明,氟哌啶醇治疗可以增加大鼠的巨噬细胞活性,影响免疫系统活性。这表明通过催乳素增加或直接作用于巨噬细胞多巴胺受体,可能产生间接影响 (Lourenço 等,2005)。
对空间记忆的影响:对慢性氟哌啶醇给药的研究表明其对小鼠特定脑区空间记忆和 D1 和 D2 受体上调的影响,表明其在空间学习和记忆中的作用 (Xu 等,2012)。
神经保护作用:α-硫辛酸因其对氟哌啶醇诱导的大鼠脑氧化应激的神经保护作用而受到研究,这突出了一种减轻氟哌啶醇神经毒性的潜在方法 (Perera 等,2011)。
作用机制
Target of Action
Haloperidol is a high potency first-generation (typical) antipsychotic . It primarily targets the dopamine receptor (mainly D2) , which are abundantly expressed in the brain . These receptors play a crucial role in the mesolimbic and mesocortical systems of the brain .
Mode of Action
Haloperidol exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain . This antagonism is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia, which is theorized to be caused by a hyperdopaminergic state within the limbic system of the brain .
Biochemical Pathways
Haloperidol’s interaction with dopamine receptors affects several biochemical pathways. It has been suggested that haloperidol may restore the levels of the proteins involved in the ubiquitin pathway in schizophrenia, possibly aiding cellular processes regulated by this pathway such as signal transduction, synaptic plasticity, intracellular trafficking, endocytosis, DNA repair, and neural activity .
Pharmacokinetics
It has a high protein binding capacity in humans, with around 90% bound to plasma in the blood . The drug undergoes extensive metabolism in the liver, with only around 1% of the drug originally administered being excreted in the urine unchanged . The main mode of hepatic clearance is through glucuronidation, reduction, and oxidation mediated by CYP3A4 . Excretion is biliary, meaning the drug leaves the body in the feces and urine . The half-life is between 14 and 26 hours for intravenous preparations, 21 hours for intramuscular preparations, and between 14 and 37 hours for oral preparations .
Result of Action
Haloperidol’s action results in significant molecular and cellular effects. Chronic treatment with haloperidol has been shown to lead to inhibitory/excitatory imbalance in striatal D1-neurons . It also has been found to attenuate lung endothelial cell permeability in vitro and in vivo .
Action Environment
Environmental cues can modulate the behavioral efficacy of haloperidol . For instance, prior antipsychotic treatment in one environment could alter later antipsychotic-like response assessed in a different environment under certain test conditions . Furthermore, inflammation may play a role in the action of haloperidol, as a negative correlation between C-Reactive Protein (CRP) and haloperidol clearance has been observed .
安全和危害
未来方向
属性
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i3D,4D,9D,10D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEPOXFFQSENCJ-AKPGVGPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)[2H])[2H])F)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670084 | |
| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-fluoro(~2~H_4_)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Haloperidol (D4') | |
CAS RN |
136765-35-0 | |
| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-fluoro(~2~H_4_)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136765-35-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide](/img/structure/B3181760.png)
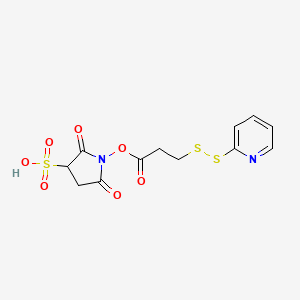
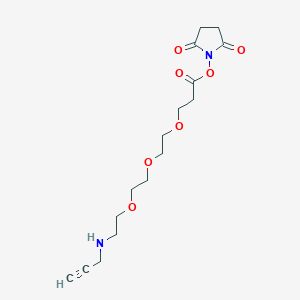

![Benzenesulfonamide, 5-chloro-2-fluoro-4-[2-(4-pyridazinyl)-4-(trifluoromethyl)phenoxy]-N-1,3,4-thiadiazol-2-yl-](/img/structure/B3181772.png)
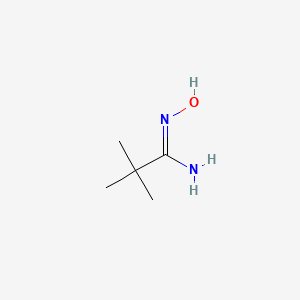
![(alphaR,alpha'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol](/img/structure/B3181798.png)
![2-[1-[(1R,13S)-8-Oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/no-structure.png)
![1-[4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B3181807.png)

